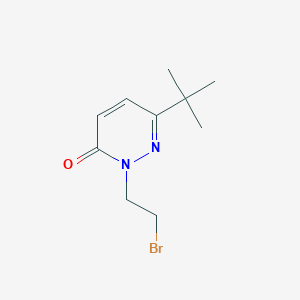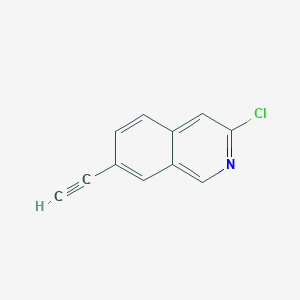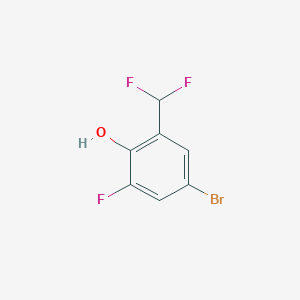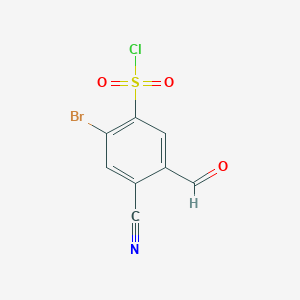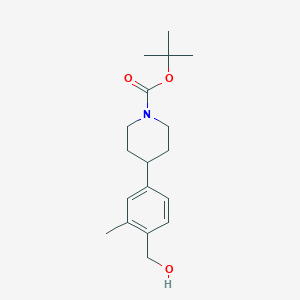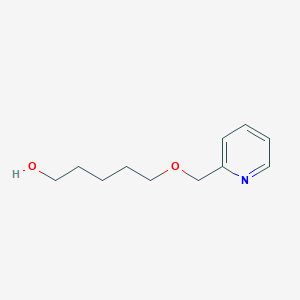![molecular formula C10H13N3O3 B1484704 (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-58-9](/img/structure/B1484704.png)
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Übersicht
Beschreibung
“(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a chemical compound . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Microwave-Assisted Synthesis and Biological Activities
This compound, as part of the pyrazole derivatives, has been synthesized using microwave irradiation. These derivatives demonstrated significant antibacterial and antifungal activities in tests. This suggests potential applications in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Evaluation of Tetra Substituted Pyrazolines
A series of similar compounds was evaluated for their antimicrobial and antioxidant activities. These studies highlight the diverse biological applications of these derivatives, particularly in combating microbial infections and oxidative stress (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Structural and Synthetic Applications
Structural Determination Through X-ray Analysis
This type of compound has been used in studies that focus on determining the structure of complex molecules using X-ray crystallography. This has implications for understanding molecular conformations in drug design (Kumarasinghe, Hruby, & Nichol, 2009).
In Silico Drug Design Studies
Pyrazole derivatives have been studied in silico for their potential as drug molecules, with a particular focus on their interactions with bacterial DNA gyrase. This highlights their role in the design and development of new antibacterial drugs (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).
Miscellaneous Applications
- Divergent Cyclisations in Synthetic Chemistry: These compounds have also been used in exploring divergent cyclisation reactions in organic chemistry. This research has implications for the synthesis of new bicyclic heterocycles, which are useful in various chemical applications (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Eigenschaften
IUPAC Name |
(E)-3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKUYZBAVMXRY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)


